N-Methyl-3-(pyridin-4-yl)propan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-6-2-3-9-4-7-11-8-5-9/h4-5,7-8,10H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCBPAXMXLVROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621002 | |
| Record name | N-Methyl-3-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116578-57-5 | |
| Record name | N-Methyl-3-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 3-(pyridin-4-yl)propanal undergoes nucleophilic attack by methylamine, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective conversion to the tertiary amine. Key variables include:
Yield Optimization
A comparative study of reducing agents reveals the following performance (Table 1):
| Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₃CN | Methanol | 78 | 99 |
| NaBH₄ | Ethanol | 45 | 85 |
| H₂/Pd-C | THF | 62 | 92 |
Table 1 : Yield and purity of N-Methyl-3-(pyridin-4-yl)propan-1-amine using different reducing agents.
Sodium cyanoborohydride outperforms alternatives due to its selective reduction of imines without attacking the pyridine ring.
Alkylation of 3-(Pyridin-4-yl)propan-1-amine
Primary amine alkylation provides a two-step route to N-methyl derivatives. This method involves generating 3-(pyridin-4-yl)propan-1-amine followed by N-methylation.
Synthesis of 3-(Pyridin-4-yl)propan-1-amine
The precursor amine is synthesized via:
N-Methylation Strategies
-
Methyl Iodide Alkylation : Treatment of 3-(pyridin-4-yl)propan-1-amine with methyl iodide (1.2 eq) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours achieves 72% yield.
-
Eschweiler-Clarke Reaction : Heating the amine with formaldehyde (2 eq) and formic acid (3 eq) at 100°C for 24 hours provides 68% yield, though this method risks over-methylation.
Catalytic Amination of 3-(Pyridin-4-yl)propanol
Transition-metal-catalyzed amination offers a scalable alternative. A nickel-catalyzed system converts 3-(pyridin-4-yl)propanol to the tertiary amine via dehydrogenative coupling with methylamine.
Reaction Parameters
-
Catalyst : Ni/Al₂O₃ (5 mol%)
-
Solvent : Toluene
-
Temperature : 120°C
-
Duration : 24 hours
This method achieves 65% yield with >95% selectivity, attributed to the catalyst’s ability to dehydrogenate the alcohol to an aldehyde intermediate in situ.
Industrial Scalability
Continuous-flow reactors enhance this process:
Enzymatic Resolution for Enantiopure Derivatives
While this compound lacks stereocenters, related chiral analogs inform resolution techniques. Lipase-mediated kinetic resolution of racemic mixtures in isopropyl ether achieves 99% enantiomeric excess (ee) for (S)-isomers, suggesting applicability to structurally similar amines.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary or tertiary amines
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
N-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting therapeutic effects.
Comparison with Similar Compounds
Pyridin-4-yl vs. Pyridin-2-yl Isomers
Replacing the pyridin-4-yl group with pyridin-2-yl (e.g., (3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate, ) alters the molecule’s steric and electronic profile. The pyridin-2-yl group’s nitrogen position may hinder binding to monoamine transporters compared to the 4-position, reducing SNRI activity .
Substituted Phenyl and Heteroaromatic Groups
- Ammoxetine (): Incorporates a benzo[d][1,3]dioxol-4-yloxy and thiophen-2-yl group, enhancing dual 5-HT/NE reuptake inhibition. This structural complexity contributes to its potent analgesic properties in animal models .
Amine Group Modifications
Methyl vs. Dimethyl vs. Morpholino Substitutions
- 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine (): Replacing the methylamine with a morpholino ring enhances solubility due to the oxygen atom’s polarity, which may improve bioavailability in aqueous environments .
Analgesic and SNRI Activity
- Ammoxetine demonstrates acute analgesic effects in animal models, attributed to its balanced inhibition of 5-HT and NE reuptake .
- Rac-Duloxetine-D7 Maleate (): Incorporates a naphthalenyl and thiophenyl group, showing deuterium’s role in prolonging metabolic stability. This highlights how aromatic substituents and isotopic labeling can refine drug profiles .
Data Tables
Table 1. Structural and Pharmacological Comparison
Biological Activity
N-Methyl-3-(pyridin-4-yl)propan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
This compound, also known as a pyridine derivative, is characterized by its ability to interact with various biological targets. The synthesis typically involves the alkylation of pyridine derivatives, which can be achieved through several methods including nucleophilic substitution reactions .
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may function as either an agonist or antagonist , influencing neurotransmitter availability in the synaptic cleft. This modulation can enhance or inhibit various biochemical pathways, making it a candidate for therapeutic applications in treating neurological disorders .
1. Interaction with Enzymes
Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism. For instance, it has been shown to affect the reuptake of neurotransmitters, thereby increasing their synaptic availability. This property is particularly relevant for conditions like depression and anxiety disorders .
2. Anticancer Activity
Several studies have evaluated the compound's anticancer potential. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism includes inducing apoptosis through multiple pathways such as mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 28.3 | Apoptosis induction |
| MCF-7 | 56.6 | Cell cycle arrest at G1 phase |
| MDA-MB-231 | 0.0046 | Antiproliferative activity |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines using MTT assays. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting potent activity against these cancer types .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis through ROS overproduction and mitochondrial dysfunction. Fluorescence microscopy confirmed these findings by showing increased staining in treated cells, indicative of cell death processes .
Q & A
Q. Key Optimization Factors :
- Temperature : Maintain 35–50°C to balance reaction rate and side-product formation .
- Catalyst Loading : 5–10 mol% CuBr improves yield in alkylation reactions .
- Workup : Acid-base extraction (e.g., HCl wash) removes unreacted starting materials .
Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers anticipate?
Q. Basic
- ¹H NMR :
- Methyl group (N–CH₃) : Singlet at δ 2.2–2.4 ppm.
- Pyridine protons : Doublets at δ 8.4–8.6 ppm (meta to N) and δ 7.2–7.4 ppm (para to N) .
- Propanamine chain : Multiplets for –CH₂– groups at δ 1.6–2.8 ppm.
- HRMS (ESI) : Expect [M+H]⁺ at m/z 151.12 (C₉H₁₄N₂) .
- ¹³C NMR : Pyridine carbons at δ 120–150 ppm, with the methyl carbon at δ 35–40 ppm .
Validation : Compare with spectral data of structural analogs like 3-(pyridin-4-yl)propan-1-amine (CAS 30532-36-6) .
How can researchers investigate the biological target engagement of this compound, particularly in neurotransmitter systems?
Q. Advanced
- Radioligand Binding Assays : Use tritiated norepinephrine or serotonin to assess affinity for monoamine transporters (e.g., NET, SERT). For example, competitive binding assays with HEK-293 cells expressing human transporters .
- Functional Assays : Measure neurotransmitter reuptake inhibition in synaptosomes using fluorometric or HPLC-based detection .
- Selectivity Profiling : Compare IC₅₀ values against related targets (e.g., dopamine transporter) to confirm specificity .
Note : Structural analogs like N-Methyl-3-(p-tolyloxy)propan-1-amine show high selectivity for norepinephrine transporters, suggesting similar methodologies apply .
What computational chemistry approaches are suitable for predicting the binding modes of this compound with potential biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with transporter proteins (e.g., NET). Prioritize pyridine and amine groups for hydrogen bonding and π-π stacking .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values for validation .
Case Study : Analogous ligands like 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine have been studied using these methods .
How should contradictory data in biological activity assays for this compound be systematically analyzed?
Q. Advanced
Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and HRMS. Impurities like N-demethylated byproducts may skew results .
Assay Reprodubility : Replicate experiments across multiple labs to rule out protocol variability.
Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions with GPCRs or ion channels .
Structural Modifications : Synthesize derivatives (e.g., pyridine-substituted analogs) to isolate structure-activity relationships (SAR) .
Example : Discrepancies in norepinephrine reuptake inhibition may arise from differences in cell lines (e.g., HEK vs. neuronal cells) .
What strategies are effective for resolving low synthetic yields of this compound?
Q. Advanced
- Catalyst Screening : Test palladium or nickel catalysts for improved C–N coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 48 hours conventional) .
- Solvent Optimization : Switch to polar aprotic solvents like DMF or DMAc to enhance solubility of intermediates .
- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .
Data-Driven Example : A 17.9% yield was reported for a structurally complex pyrazole analog under similar conditions, highlighting the need for iterative optimization .
How can researchers evaluate the metabolic stability of this compound in preclinical studies?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., N-oxidation of pyridine) .
- CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
- In Silico Tools : Use ADMET Predictor or MetaSite to simulate metabolic pathways .
Reference : Analogous SNRIs like ammoxetine have been profiled for CYP interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
